2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloroacetone, 2,4-dinitrophenylhydrazine, and sarcosine ethyl ester can lead to the formation of the desired compound through a series of steps .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Shares a similar core structure but lacks the carboxylic acid group.
Pyrrolopyrazine derivatives: These compounds have similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-5-12-6-8(10(13)14)2-3-9(12)7-11/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
YKJMDZPWYWZNEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CC(CCC2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.